2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one
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Overview
Description
2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a sulfonyl group attached to a methylphenyl ring, and a tetrahydrobenzazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzazepine core.
Sulfonylation: Attachment of the sulfonyl group to the methylphenyl ring.
Cyclization: Formation of the tetrahydrobenzazepinone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the sulfonyl group to other functional groups.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce debrominated derivatives.
Scientific Research Applications
2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(4-methylphenyl)sulfonyl]morpholine
- 4-Bromo-2-[(4-methylphenyl)sulfonyl]carbohydrazonoylphenyl 2-methylbenzoate
Uniqueness
2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one is unique due to its specific structural features, such as the combination of a bromine atom, sulfonyl group, and tetrahydrobenzazepinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
15217-86-4 |
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Molecular Formula |
C17H16BrNO3S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-bromo-3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one |
InChI |
InChI=1S/C17H16BrNO3S/c1-12-6-8-14(9-7-12)23(21,22)19-11-10-13-4-2-3-5-15(13)16(20)17(19)18/h2-9,17H,10-11H2,1H3 |
InChI Key |
CMXKKURPRQZMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2Br |
Origin of Product |
United States |
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